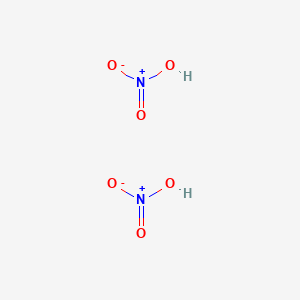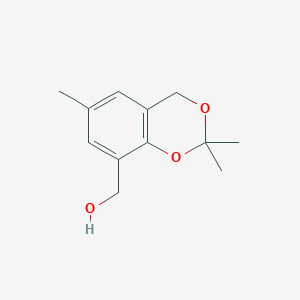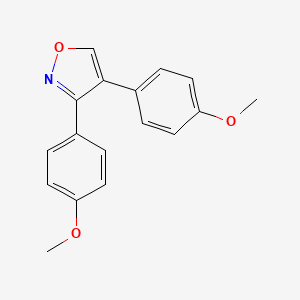![molecular formula C6H9NO2 B14265124 2(3H)-Furanone, dihydro-3-[(methylamino)methylene]-, (3E)- CAS No. 168417-24-1](/img/structure/B14265124.png)
2(3H)-Furanone, dihydro-3-[(methylamino)methylene]-, (3E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Furanone, dihydro-3-[(methylamino)methylene]-, (3E)- is an organic compound belonging to the class of furanones Furanones are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-3-[(methylamino)methylene]-, (3E)- typically involves the reaction of a furanone derivative with a methylamine source under controlled conditions. One common method involves the use of a base-catalyzed reaction where the furanone derivative is treated with methylamine in the presence of a suitable solvent. The reaction is carried out at a specific temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the product. The use of advanced purification techniques such as chromatography and crystallization further enhances the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, dihydro-3-[(methylamino)methylene]-, (3E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted furanones.
Scientific Research Applications
2(3H)-Furanone, dihydro-3-[(methylamino)methylene]-, (3E)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2,3-dihydrofuran: Another furanone derivative with similar structural features.
2,5-Furandione, dihydro-3-methylene-: A related compound with different functional groups.
Uniqueness
2(3H)-Furanone, dihydro-3-[(methylamino)methylene]-, (3E)- is unique due to its specific methylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, distinguishing it from other similar compounds.
Properties
| 168417-24-1 | |
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
3-(methylaminomethylidene)oxolan-2-one |
InChI |
InChI=1S/C6H9NO2/c1-7-4-5-2-3-9-6(5)8/h4,7H,2-3H2,1H3 |
InChI Key |
JWLLZZHOXWKUDO-UHFFFAOYSA-N |
Canonical SMILES |
CNC=C1CCOC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(5-Bromothiophen-2-yl)methyl]-1H-imidazole](/img/structure/B14265049.png)
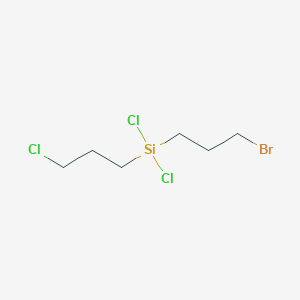
![1-(4-Chlorophenyl)cyclohepta[b]pyrrol-2(1H)-one](/img/structure/B14265054.png)
![[(4R,5R)-2,2-Diethyl-1,3-dioxolane-4,5-diyl]bis[bis(3,5-dimethylphenyl)methanol]](/img/structure/B14265056.png)

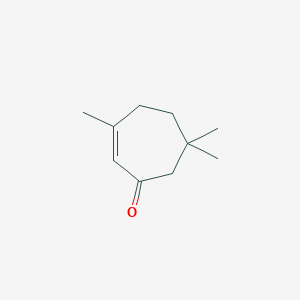
![4,4'-[(4-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,5-dimethylphenol)](/img/structure/B14265078.png)
